molecular formula C14H12N4O4S B5540136 (1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE

(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE

Cat. No.: B5540136
M. Wt: 332.34 g/mol
InChI Key: UVKSWJXKCSXRAB-UHFFFAOYSA-N
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Description

(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE is a complex organic compound that features both isoindoline and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione core. This intermediate is then reacted with a triazole derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol[3][3].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups[3][3].

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The triazole moiety is particularly known for its bioactivity .

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. The combination of isoindoline and triazole structures can interact with biological targets in unique ways, making them candidates for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of (1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE involves its interaction with molecular targets such as enzymes or receptors. The isoindoline and triazole moieties can bind to specific sites on these targets, modulating their activity. This interaction can affect various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE lies in its combination of isoindoline and triazole structures.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4S/c1-8-15-14(17-16-8)23-6-11(19)22-7-18-12(20)9-4-2-3-5-10(9)13(18)21/h2-5H,6-7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKSWJXKCSXRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)OCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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